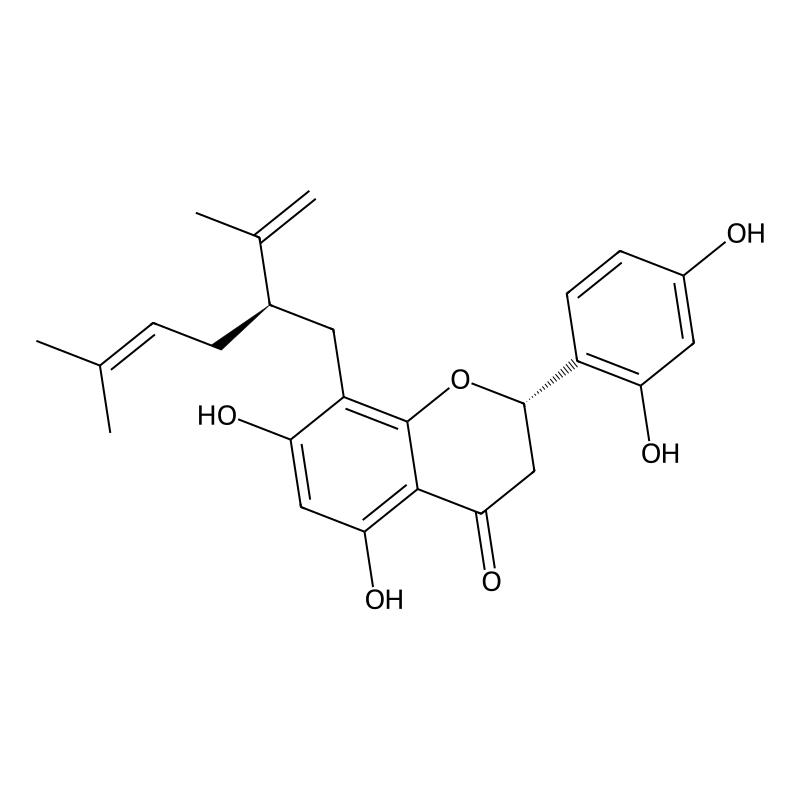

Sophoraflavanone G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Allergic Airway Inflammation

Field: Immunology

Method: Asthmatic mice were treated with SG by intraperitoneal injection.

Brain Microvascular Endothelial Cells

Field: Neurology

Application: SG has been found to inhibit TNF-α-induced MMP-9-mediated events in brain microvascular endothelial cells.

Method: Mouse brain microvascular endothelial cells (bMECs) were used to explore TNF-α-induced MMP-9 signaling.

Cancer Cells

Field: Oncology

Application: SG has been found to inhibit tyrosine phosphorylation of STAT proteins in Hodgkin’s lymphoma and solid cancer cells.

Antimalarial, Antimicrobial, Antiviral and Antioxidant Activities

Antimicrobial Agent against MRSA and VRE

Field: Microbiology

Inhibits Inflammation

Enhances The Skin

Field: Dermatology

Application: Sophoraflavanone G is known to enhance the skin.

Improves Blood Sugar And Fights Diabetes

Field: Endocrinology

Application: Sophoraflavanone G is known to improve blood sugar and fight diabetes.

Protects The Gut

Field: Gastroenterology

Application: Sophoraflavanone G is known to protect the gut.

Sophoraflavanone G is a naturally occurring flavonoid compound predominantly found in the plant Sophora flavescens. Its chemical formula is , and it is classified as a tetrahydroxyflavanone, specifically a member of the 4'-hydroxyflavanones group. This compound exhibits significant antioxidant properties and has been identified as a plant metabolite with various biological activities, including antimicrobial and antimalarial effects .

Research suggests SFG possesses various biological activities. It exhibits antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) []. Studies indicate SFG's potential in cancer treatment, demonstrating cytotoxic effects on human leukemia and breast cancer cells [, ]. Furthermore, SFG has anti-inflammatory properties, reducing inflammation in immune cells and asthmatic mice models [, ]. The mechanisms underlying these actions are still under investigation.

- Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones.

- Reduction: The compound can undergo reduction to yield dihydro derivatives.

- Esterification: Sophoraflavanone G can react with acids to form esters, which may enhance its bioactivity.

These reactions are crucial for its stability and reactivity in biological systems.

Sophoraflavanone G exhibits a wide range of biological activities:

- Antioxidant Activity: It acts as a potent antioxidant, opposing oxidative stress by scavenging free radicals .

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various pathogens .

- Antimalarial Effects: The compound has been noted for its potential in combating malaria .

- Cytotoxicity: Research indicates that Sophoraflavanone G is cytotoxic to certain cancer cell lines, such as HL-60 and HepG2, inducing apoptosis at specific concentrations (IC50 values around 12.5 µM) .

- Anti-inflammatory Effects: It reduces pro-inflammatory cytokines through mechanisms involving NF-κB and MAPK pathways .

Sophoraflavanone G can be synthesized through various methods:

- Extraction from Plant Sources: The primary method involves isolating the compound from Sophora flavescens using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving flavonoid precursors.

- Biotechnological Approaches: Microbial fermentation techniques may also be employed to produce Sophoraflavanone G using genetically modified organisms.

Interaction studies involving Sophoraflavanone G have focused on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with various enzymes involved in drug metabolism, which could influence the pharmacological effects of other compounds when used concurrently. Additionally, studies have shown potential hepatotoxic effects in certain contexts, necessitating caution in its application .

Several compounds share structural similarities with Sophoraflavanone G. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Flavonoid A | Exhibits strong anti-inflammatory properties | |

| Flavonoid B | Known for enhanced cytotoxicity against cancer cells | |

| Flavonoid C | Contains an additional methoxy group affecting solubility |

Uniqueness of Sophoraflavanone G

Sophoraflavanone G stands out due to its specific combination of multiple hydroxyl groups that enhance its antioxidant capacity while also providing significant cytotoxic effects against certain cancer cell lines. Unlike many similar compounds, its unique structure allows for diverse interactions within biological systems, making it a subject of ongoing research in pharmacology and natural product chemistry .

Sophoraflavanone G represents a distinctive prenylated flavanone that exhibits widespread distribution across multiple species within the genus Sophora, which comprises approximately 52 species, 19 varieties, and 7 forms distributed primarily throughout Asia with limited presence in Africa [1]. This lavandulyl-substituted flavanone serves as a characteristic secondary metabolite that distinguishes Sophora species from other leguminous plants, contributing significantly to their chemotaxonomic classification and therapeutic properties.

Sophora flavescens

Sophora flavescens represents the most extensively studied source of sophoraflavanone G, with this compound serving as one of the major bioactive constituents in the root tissues [2] [3] [4]. Cell suspension cultures of Sophora flavescens have demonstrated remarkable capacity for sophoraflavanone G production, particularly when stimulated with cork tissue and methyl jasmonate, yielding substantial quantities of this 8-lavandulylated flavanone [2]. The root bark of Sophora flavescens contains sophoraflavanone G as a volatile phytoncide that functions as a natural defense compound against harmful protozoa, bacteria, and fungi [5] [6].

Research has established that sophoraflavanone G, also known as kushenin in traditional Chinese medicinal preparations, accumulates predominantly in the root system of Sophora flavescens, where it serves multiple physiological functions including antimicrobial activity and plant defense mechanisms [6] [7]. The compound represents one of the two most abundant lavandulylated flavonoids in Sophora flavescens, alongside kurarinone, with both compounds exhibiting potent antibacterial activity characterized by minimum inhibitory concentration values below 10 micrograms per milliliter [7].

The biosynthetic machinery for sophoraflavanone G production in Sophora flavescens involves specialized cellular compartmentalization, with the compound ultimately accumulating in cell wall structures of cultured cells and cork tissue of the root system in intact plants [8]. This distribution pattern suggests sophisticated transport mechanisms that facilitate the movement of biosynthetic intermediates between different cellular organelles during the formation of the characteristic lavandulyl side chain.

Sophora stenophylla

Sophora stenophylla, commonly known as the fringeleaf necklacepod or silvery sophora, represents another confirmed natural source of sophoraflavanone G [9] [10]. This perennial plant species, belonging to the legume family Fabaceae, demonstrates a distribution pattern primarily within the Colorado Plateau region and exhibits characteristic production of prenylated flavonoids including sophoraflavanone G.

The compound has been documented in Sophora stenophylla through comprehensive phytochemical investigations that have identified various sophoraflavanone derivatives, including sophoraflavanone I 7-O-beta-glucoside, which represents a glycosylated derivative of the sophoraflavanone structural framework [10]. This glycosylated form suggests the presence of active metabolic pathways capable of further modification of the basic sophoraflavanone structure through enzymatic glycosylation processes.

Research indicates that Sophora stenophylla produces sophoraflavanone G primarily in aerial parts of the plant, contrasting with the root-predominant accumulation pattern observed in Sophora flavescens [10]. This differential distribution pattern suggests species-specific variations in the cellular localization and transport mechanisms governing sophoraflavanone G biosynthesis and accumulation within different Sophora species.

Sophora moorcroftiana

Sophora moorcroftiana represents a significant Himalayan species that serves as a natural source of sophoraflavanone G and related flavonoid compounds [11] [12] [13]. This species has been the subject of extensive phytochemical investigations that have confirmed the presence of multiple bioactive flavonoids, including sophoraflavanone G, which contribute to the species' traditional medicinal applications.

Phytochemical studies of Sophora moorcroftiana have identified five distinct flavonoids from ethanolic extracts of aerial parts, with these compounds demonstrating significant antibacterial activity against drug-resistant Staphylococcus aureus strains [13]. The minimum inhibitory concentration values for isolated compounds ranged from 32 to 128 micrograms per milliliter, indicating substantial antimicrobial potential that supports traditional therapeutic applications.

The discovery of sophoraflavanone G in Sophora moorcroftiana was initially reported through comprehensive natural product screening programs, with subsequent confirmation through advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [11] [12]. This species represents an important source for understanding the biogeographical distribution patterns of prenylated flavonoids within the Sophora genus.

Other Sophora Species

Beyond the three primary species discussed above, sophoraflavanone G has been documented in several additional Sophora species, demonstrating the widespread distribution of this characteristic prenylated flavanone throughout the genus [1] [9]. These include Sophora alopecuroides, Sophora davidii, Sophora exigua, Sophora leachiana, and Sophora pachycarpa, all of which have been confirmed to contain sophoraflavanone G through systematic phytochemical investigations.

Sophora alopecuroides has been identified as a source of alopecurone G, a structurally related compound that shares the characteristic lavandulyl substitution pattern observed in sophoraflavanone G [1]. This species demonstrates the evolutionary conservation of prenylation mechanisms within the Sophora genus and suggests common biosynthetic pathways governing the formation of lavandulylated flavonoids.

Sophora exigua represents another important source species, with documented production of exiguaflavanone G and related prenylated flavonoids that share structural similarities with sophoraflavanone G [1]. The presence of these compounds in Sophora exigua supports the hypothesis that prenylated flavonoid biosynthesis represents a conserved metabolic capability within the Sophora genus.

Additional species including Sophora davidii, Sophora leachiana, and Sophora pachycarpa have been documented as sources of sophoraflavanone G through comprehensive natural product databases and phytochemical surveys [1] [9]. These findings collectively demonstrate that sophoraflavanone G production represents a taxonomically significant characteristic that spans multiple species within the Sophora genus.

Biosynthetic Pathways

The biosynthesis of sophoraflavanone G involves a complex series of enzymatic reactions that transform the common flavanone naringenin into the characteristic lavandulyl-substituted final product through sequential prenylation and hydroxylation reactions [6] [14] [8]. This biosynthetic pathway represents one of the most thoroughly characterized examples of prenylated flavonoid formation in plants, providing detailed insights into the molecular mechanisms governing the assembly of complex prenyl side chains.

Flavonoid Biosynthesis Precursors

The biosynthetic pathway leading to sophoraflavanone G originates from the phenylpropanoid pathway, which provides the fundamental building blocks for flavonoid formation [15] [16] [17]. The initial precursor, naringenin, serves as the acceptor molecule for subsequent prenylation reactions that ultimately generate the characteristic lavandulyl side chain of sophoraflavanone G [6] [14].

Naringenin biosynthesis follows the established flavonoid pathway, beginning with the conversion of phenylalanine to para-coumaric acid through the action of phenylalanine ammonia-lyase [16] [18]. Para-coumaric acid undergoes activation to para-coumaroyl-coenzyme A through the action of 4-coumarate-coenzyme A ligase, providing the starter unit for subsequent polyketide chain extension [18].

The formation of naringenin chalcone occurs through the action of chalcone synthase, which catalyzes the condensation of para-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A [16] [17] [18]. This type III polyketide synthase reaction represents a crucial branch point in flavonoid biosynthesis, directing carbon flow toward the formation of the characteristic carbon-6-carbon-3-carbon-6 flavonoid skeleton.

Chalcone isomerase subsequently catalyzes the intramolecular cyclization of naringenin chalcone to form naringenin, establishing the characteristic flavanone structure that serves as the acceptor for prenylation reactions [16] [17]. This enzymatic conversion represents the final step in the formation of the basic flavonoid precursor required for sophoraflavanone G biosynthesis.

Prenylation Mechanisms

The formation of the distinctive lavandulyl side chain in sophoraflavanone G occurs through a novel two-step prenylation mechanism that involves sequential addition of dimethylallyl units with an intervening hydroxylation reaction [8] [19]. This unique biosynthetic strategy distinguishes sophoraflavanone G formation from other prenylated flavonoid pathways and represents a sophisticated example of enzymatic prenyl chain elongation.

The initial prenylation reaction involves naringenin 8-dimethylallyltransferase, which catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate to the 8-position of naringenin [8]. This enzyme exhibits strict substrate specificity for naringenin and dimethylallyl diphosphate, rejecting larger prenyl donors such as lavandulyl diphosphate. The enzyme requires magnesium ions for catalytic activity and demonstrates optimal activity at pH 8.8 [8].

Following the initial prenylation reaction, 8-dimethylallylnaringenin undergoes hydroxylation at the 2-prime position of the prenyl side chain through the action of a cytochrome P450 monooxygenase designated 8-dimethylallylnaringenin 2-prime-hydroxylase [8]. This hydroxylation reaction represents a crucial step in the pathway, as the 2-prime-hydroxy function proves essential for the subsequent second prenylation reaction.

The second prenylation reaction involves leachianone G 2-double-prime-dimethylallyltransferase, which catalyzes the transfer of a second dimethylallyl group to the 2-double-prime position of the first prenyl unit [8] [19]. This remarkable reaction forms the branched prenyl structure characteristic of the lavandulyl group and represents a novel example of prenyl side-chain elongation in natural product biosynthesis.

Enzymatic Reactions

The enzymatic machinery responsible for sophoraflavanone G biosynthesis demonstrates sophisticated subcellular organization that facilitates efficient metabolite flow between different organellar compartments [8]. This organization represents a prime example of how complex natural product biosynthesis requires coordination between multiple cellular compartments to achieve efficient metabolite formation.

Naringenin 8-dimethylallyltransferase localizes to plastid membranes, where it utilizes dimethylallyl diphosphate generated through the 1-deoxy-D-xylulose-5-phosphate pathway [8]. This enzyme exhibits apparent Michaelis-Menten constant values of 59 micromolar for dimethylallyl diphosphate and demonstrates strict dependence on magnesium ions for catalytic activity. The enzyme faces the interior of plastids, ensuring access to the appropriate prenyl donor substrate.

The intervening hydroxylase, 8-dimethylallylnaringenin 2-prime-hydroxylase, associates with endoplasmic reticulum membranes and functions as a cytochrome P450 monooxygenase [8]. This enzyme requires NADPH and molecular oxygen for catalytic activity and demonstrates the characteristic properties of plant cytochrome P450 enzymes involved in flavonoid modification reactions.

Leachianone G 2-double-prime-dimethylallyltransferase also localizes to plastid membranes, where it catalyzes the final step in lavandulyl group formation [8] [20]. This enzyme exhibits apparent Michaelis-Menten constant values of 59 micromolar for dimethylallyl diphosphate and 2.3 micromolar for leachianone G, indicating high affinity for the hydroxylated intermediate. The enzyme requires the 2-prime-hydroxy function for activity, explaining the necessity for the intervening hydroxylation reaction.

The subcellular distribution of these enzymes necessitates transport of intermediates between plastids and endoplasmic reticulum during sophoraflavanone G biosynthesis [8]. This transport requirement suggests the existence of specific carrier proteins or transport mechanisms that facilitate the movement of prenylated flavonoid intermediates across organellar membranes.

Genetic Regulation of Biosynthesis

The genetic regulation of sophoraflavanone G biosynthesis involves complex transcriptional networks that coordinate the expression of structural genes encoding biosynthetic enzymes with environmental and developmental signals [21] [22] [23]. These regulatory mechanisms ensure appropriate timing and tissue-specific production of this important secondary metabolite while maintaining metabolic homeostasis within plant cells.

Transcriptional regulation of flavonoid biosynthesis, including sophoraflavanone G formation, involves multiple families of transcription factors that form complex regulatory networks [21] [24]. The MYB-bHLH-WD40 complex represents the primary regulatory mechanism controlling structural gene expression in the flavonoid pathway, with specific members of each transcription factor family contributing to pathway regulation [21] [24].

Basic helix-loop-helix transcription factors play crucial roles in regulating flavonoid biosynthesis through formation of regulatory complexes with MYB and WD40 proteins [22]. In Sophora flavescens, 167 bHLH genes have been identified and classified into 23 subfamilies, with SfbHLH042 occupying a central position in protein-protein interaction networks that coordinate flavonoid biosynthesis [22].

Comparative genomics and transcriptomics analysis of the bHLH gene family in Sophora flavescens has revealed widespread gene duplications that contributed significantly to the expansion of this regulatory gene family [22]. These duplications provide functional redundancy and evolutionary flexibility that may contribute to the sophisticated regulation of secondary metabolite biosynthesis observed in this species.

MYB transcription factors serve as primary regulators of flavonoid biosynthetic genes, directly activating the expression of structural genes including chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase [21] [25]. These transcription factors recognize specific DNA binding motifs in the promoter regions of target genes and coordinate their expression in response to developmental and environmental signals.

WRKY transcription factors contribute to stress-responsive regulation of flavonoid biosynthesis, providing a mechanism for environmental modulation of secondary metabolite production [21] [26]. These transcription factors respond to various stress signals and modulate the expression of multiple pathway genes to adjust metabolite production in response to changing environmental conditions.

Post-transcriptional regulation involves microRNAs that target transcription factors involved in flavonoid biosynthesis [21]. The miR858-MYB regulatory module represents a well-characterized example, where miR858 directly targets and cleaves MYB transcription factors, resulting in negative regulation of flavonoid biosynthesis [21].

Environmental Factors Affecting Production

Environmental factors exert profound influences on sophoraflavanone G production through complex interactions with plant physiology and gene expression patterns [27] [28] [29]. These environmental signals modulate both the biosynthetic capacity for sophoraflavanone G formation and the accumulation patterns of this important secondary metabolite within plant tissues.

Temperature represents a critical environmental factor affecting sophoraflavanone G production, with increased temperatures generally enhancing flavonoid biosynthesis through enhanced enzyme activity and gene expression [28] [30]. Studies have demonstrated that temperature variations can alter secondary metabolite profiles by up to 50 percent, indicating the substantial impact of thermal conditions on metabolite production [30] [31].

Water availability significantly influences prenylated flavonoid accumulation, with water stress conditions typically increasing the production of defensive secondary metabolites including sophoraflavanone G [27] [28] [29]. Drought stress activates specific signaling pathways that enhance the expression of genes involved in prenylated flavonoid biosynthesis, resulting in increased accumulation of these compounds as part of the plant's adaptive response to environmental stress.

Light intensity and ultraviolet radiation serve as important environmental signals that stimulate flavonoid biosynthesis through photoprotection response mechanisms [28] [30]. Ultraviolet-B radiation particularly enhances the production of flavonoids, including prenylated derivatives, as these compounds provide protection against radiation-induced cellular damage [28].

Soil nutrient availability influences sophoraflavanone G production through effects on resource allocation and metabolic regulation [27] [29]. Nutrient deficiency conditions, particularly limitations in nitrogen, phosphorus, and potassium, typically increase the production of defensive secondary metabolites as plants shift resources from primary growth to defense compound synthesis [29].

Carbon dioxide levels affect flavonoid biosynthesis through alterations in carbon metabolism and resource allocation patterns [28] [30]. Elevated carbon dioxide concentrations can alter the composition and quantity of flavonoid compounds, although the specific effects vary depending on species and environmental context [30].

Seasonal variation represents a major factor influencing sophoraflavanone G production, with distinct patterns of metabolite accumulation corresponding to different phenological stages [29]. These seasonal effects reflect the integration of multiple environmental factors including temperature, photoperiod, and moisture availability that collectively regulate secondary metabolite biosynthesis [29].

Soil chemical properties, including pH and mineral composition, affect the bioavailability of nutrients and the overall soil environment, thereby influencing plant secondary metabolite production [27] [29]. Acidic soil conditions may enhance flavonoid production through effects on nutrient uptake and cellular metabolism, while specific mineral deficiencies can trigger increased production of defensive compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Wun ZY, Lin CF, Huang WC, Huang YL, Xu PY, Chang WT, Wu SJ, Liou CJ. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages. Food Chem Toxicol. 2013 Dec;62:255-61. doi: 10.1016/j.fct.2013.08.072. Epub 2013 Sep 2. PubMed PMID: 24007739.

3: Kim DW, Chi YS, Son KH, Chang HW, Kim JS, Kang SS, Kim HP. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response. Arch Pharm Res. 2002 Jun;25(3):329-35. PubMed PMID: 12135106.

4: Qiu ZC, Dong XL, Dai Y, Xiao GK, Wang XL, Wong KC, Wong MS, Yao XS. Discovery of a New Class of Cathepsin K Inhibitors in Rhizoma Drynariae as Potential Candidates for the Treatment of Osteoporosis. Int J Mol Sci. 2016 Dec 16;17(12). pii: E2116. doi: 10.3390/ijms17122116. PubMed PMID: 27999266; PubMed Central PMCID: PMC5187916.

5: Shitan N, Kamimoto Y, Minami S, Kubo M, Ito K, Moriyasu M, Yazaki K. A tolerance gene for prenylated flavonoid encodes a 26S proteasome regulatory subunit in Sophora flavescens. Biosci Biotechnol Biochem. 2011;75(5):982-4. Epub 2011 May 20. PubMed PMID: 21597174.

6: Zhang C, Ma Y, Gao HM, Liu XQ, Chen LM, Zhang QW, Wang ZM, Li AP. [Non-alkaloid components from Sophora flavescens]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(20):3520-4. Chinese. PubMed PMID: 24490565.

7: Yang Z, Zhang W, Li X, Shan B, Liu J, Deng W. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. J Sep Sci. 2016 Nov;39(22):4344-4353. doi: 10.1002/jssc.201600681. Epub 2016 Nov 3. PubMed PMID: 27808456.

8: Guo C, Yang L, Luo J, Zhang C, Xia Y, Ma T, Kong L. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways. Int Immunopharmacol. 2016 Sep;38:349-56. doi: 10.1016/j.intimp.2016.06.021. Epub 2016 Jun 25. PubMed PMID: 27351825.

9: Wang H, Chen L, Zhang L, Gao X, Wang Y, Weiwei T. Protective effect of Sophoraflavanone G on streptozotocin (STZ)-induced inflammation in diabetic rats. Biomed Pharmacother. 2016 Dec;84:1617-1622. doi: 10.1016/j.biopha.2016.10.113. Epub 2016 Nov 7. PubMed PMID: 27832995.

10: Yamahara J, Mochizuki M, Chisaka T, Fujimura H, Tamai Y. The antiulcer action of sophora and the active constituent in Sophora. II. The antiulcer action of vexibinol. Chem Pharm Bull (Tokyo). 1990 Apr;38(4):1039-44. PubMed PMID: 2379277.

11: Tsuchiya H, Iinuma M. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua. Phytomedicine. 2000 Apr;7(2):161-5. PubMed PMID: 10839220.

12: Yamamoto H, Yatou A, Inoue K. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells. Phytochemistry. 2001 Nov;58(5):671-6. PubMed PMID: 11672730.

13: Yu Q, Cheng N, Ni X. Identifying 2 prenylflavanones as potential hepatotoxic compounds in the ethanol extract of Sophora flavescens. J Food Sci. 2013 Nov;78(11):T1830-4. doi: 10.1111/1750-3841.12275. Epub 2013 Oct 8. PubMed PMID: 24245902.

14: Cha SM, Cha JD, Jang EJ, Kim GU, Lee KY. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages. Arch Oral Biol. 2016 Aug;68:97-104. doi: 10.1016/j.archoralbio.2016.04.001. Epub 2016 Apr 4. PubMed PMID: 27111520.

15: Chong ES, Hwang GB, Nho CW, Kwon BM, Lee JE, Seo S, Bae GN, Jung JH. Antimicrobial durability of air filters coated with airborne Sophora flavescens nanoparticles. Sci Total Environ. 2013 Feb 1;444:110-4. doi: 10.1016/j.scitotenv.2012.11.075. Epub 2012 Dec 21. PubMed PMID: 23262327.

16: Yamahara J, Kobayashi G, Iwamoto M, Chisaka T, Fujimura H, Takaishi Y, Yoshida M, Tomimatsu T, Tamai Y. Vasodilatory active principles of Sophora flavescens root. J Ethnopharmacol. 1990 Apr;29(1):79-85. PubMed PMID: 2161063.

17: Guo C, Yang L, Wan CX, Xia YZ, Zhang C, Chen MH, Wang ZD, Li ZR, Li XM, Geng YD, Kong LY. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine. 2016 Dec 1;23(13):1629-1637. doi: 10.1016/j.phymed.2016.10.007. Epub 2016 Oct 14. PubMed PMID: 27823627.

18: Li ZY, Huang WC, Tu RS, Gu PY, Lin CF, Liou CJ. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation. Am J Chin Med. 2016;44(1):165-76. doi: 10.1142/S0192415X16500117. PubMed PMID: 26916921.

19: Kim BH, Won C, Lee YH, Choi JS, Noh KH, Han S, Lee H, Lee CS, Lee DS, Ye SK, Kim MH. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs. Biochem Pharmacol. 2013 Oct 1;86(7):950-9. doi: 10.1016/j.bcp.2013.08.009. Epub 2013 Aug 17. PubMed PMID: 23962443.

20: Kim CS, Park SN, Ahn SJ, Seo YW, Lee YJ, Lim YK, Freire MO, Cho E, Kook JK. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci. Anaerobe. 2013 Feb;19:17-21. doi: 10.1016/j.anaerobe.2012.11.003. Epub 2012 Nov 23. PubMed PMID: 23178373.